molecular formula C3H4F2O B1306852 1,1-Difluoroacetone CAS No. 431-05-0

1,1-Difluoroacetone

Cat. No. B1306852
CAS RN: 431-05-0
M. Wt: 94.06 g/mol
InChI Key: XHILZHAQBOLGFD-UHFFFAOYSA-N
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Description

1,1-Difluoroacetone is a chemical compound that is closely related to trifluoroacetone and other fluorinated acetones. It is a valuable building block in organic synthesis, particularly in the synthesis of fluorinated compounds. The presence of fluorine atoms in the molecule can significantly alter its reactivity and physical properties compared to non-fluorinated analogs.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, 1,1-difluoroallenes can be synthesized from commercially available 1,1,1-trifluoro-2-iodoethane through a zinc-promoted 1,2-elimination reaction . Additionally, trifluoroacetone itself can be prepared by several synthetic routes, including the decarboxylation of ethyl 4,4,4-trifluoro-3-oxobutanoate or by treating trifluoroacetic acid with methylmagnesium iodide .

Molecular Structure Analysis

The molecular structure of related compounds like 1,3-difluoroacetone has been studied using rotational spectra and isotopologue analysis, which helps in understanding the carbon backbone structure of these molecules . Such structural analyses are crucial for predicting the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

1,1,1-Trifluoroacetone can act as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, demonstrating its utility in selective oxidation reactions . It can also undergo complex reactions when exposed to low energy electrons, leading to a variety of fragment anions through dissociative electron attachment . Moreover, trifluoroacetone diperoxide, a derivative of trifluoroacetone, has been shown to have O-atom transfer capability to alkenes and sulfides .

Physical and Chemical Properties Analysis

Trifluoroacetone, a closely related compound to this compound, is a colorless liquid with a boiling point of 21.5-22.5°C and a density of 1.282 g/mL. It is soluble in water and various organic solvents and is typically purified by distillation . The presence of fluorine atoms imparts unique physical and chemical properties to the molecule, such as increased electronegativity and bond strength, which can influence its reactivity and stability.

Scientific Research Applications

Metabolism and Toxicology

The metabolism of difluoroacetone derivatives in living organisms and their toxicological impacts have been studied. For instance, 1,3-difluoroacetone, a metabolite of a pesticide component, was investigated for its toxic action via conversion to toxic compounds in rat kidneys. This research offers insights into the biochemical pathways and potential risks associated with difluoroacetone compounds, highlighting their relevance in toxicology and environmental health studies (Menon et al., 2001).

Structural Analysis

The structural determination of difluoroacetone compounds, such as the carbon-13 backbone structure of 1,3-difluoroacetone, underscores the importance of these compounds in molecular chemistry and materials science. Understanding their structure is crucial for the development of new materials and chemical synthesis processes (Grubbs, 2017).

Synthesis and Chemical Reactions

Various synthetic methods and chemical reactions involving difluoroacetone derivatives highlight the compound's versatility in organic synthesis. For example, the synthesis of 2,2-Difluoroethanol from difluoroacetic acid or acetate illustrates the reactivity and application of difluoro compounds in producing industrially relevant chemicals (Yan Zong-gang, 2010).

Catalysis and Photoredox Reactions

Difluoroacetone derivatives are utilized in catalysis and photoredox reactions, indicating their potential in green chemistry and sustainable processes. For instance, visible-light-triggered direct keto-difluoroacetylation of styrenes showcases the application of difluoroacetone derivatives in synthesizing functionalized ketones, which are valuable in pharmaceuticals and agrochemicals (Luo et al., 2019).

Applications in Material Science

The integration of difluoroacetone derivatives into materials science is exemplified by the synthesis of graphene oxide/rare-earth complex hybrid luminescent materials. This application demonstrates the role of difluoro compounds in enhancing the functional properties of materials for use in electronics, optics, and biotechnology (Zhao et al., 2016).

Safety and Hazards

1,1-Difluoroacetone is classified as a flammable liquid (Category 3) . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance . It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

Target of Action

1,1-Difluoroacetone is a chemical compound with the molecular formula C3H4F2O The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

It’s known that the compound is used in the preparation of substituted thf amides as modulators of sodium channels This suggests that it may play a role in the modulation of sodium channels, which are crucial for the transmission of nerve impulses

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, a cost-effective availability could revolutionize the current methodologies for fluoropyrazole ring synthesis, primarily due to its enhanced safety and environmental sustainability . .

properties

IUPAC Name

1,1-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c1-2(6)3(4)5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILZHAQBOLGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393018
Record name 1,1-difluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

431-05-0
Record name 1,1-Difluoro-2-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-difluoroacetone
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Record name 1,1-Difluoroacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does solvation affect the conformational equilibrium of 1,1-Difluoroacetone?

A2: Theoretical calculations, particularly ab initio calculations incorporating solvation models, provide insights into the influence of solvation. Studies indicate that while calculations at the MP4/6-31G level predict only the cis conformer as a minimum energy structure in the gas phase, inclusion of solvation effects reveals a minimum for the gauche* conformation as well. [] This suggests that solvent interactions can stabilize certain conformations, leading to observable changes in the conformational equilibrium.

Q2: What unique reactivity does this compound exhibit with diazocyclopropane?

A3: Instead of the anticipated azo coupling reaction typically observed with diazonium species, this compound reacts with diazocyclopropane, generated in situ, to yield 2-(difluoromethyl)-2-methyloxaspiropentane. [] This reaction proceeds with high selectivity, targeting the carbonyl group adjacent to the difluoromethyl substituent. The resulting oxaspiropentane serves as a versatile intermediate, capable of undergoing further transformations to generate cyclobutanones or 1-vinylcyclopropanols under specific reaction conditions. []

Q3: How does the presence of fluorine atoms impact the NMR spectroscopic properties of this compound?

A4: The fluorine atoms in this compound introduce valuable coupling information in NMR spectroscopy. Studies analyzing the 1H and 13C NMR spectra, particularly the 4JHF, 1JCF, and 2JCF couplings, reveal distinct correlations between these couplings and the molecule's conformation. [, ] For instance, the 4JHF coupling constant exhibits a cos2θ dependence, where θ represents the F–C–C–C dihedral angle. Similarly, the 1JCF and 2JCF couplings display pronounced orientation dependence. This sensitivity of NMR parameters to conformational changes makes it a powerful tool for investigating the structural dynamics of this compound. []

Q4: How has computational chemistry contributed to our understanding of this compound?

A5: Computational chemistry plays a crucial role in elucidating the properties and behavior of this compound. As mentioned earlier, ab initio calculations, particularly at higher basis sets (6-311++G) or with the inclusion of solvation models, accurately predict the conformational landscape and energy differences between the cis and gauche conformers. [] These calculations provide valuable insights into the influence of electronic structure and solvent interactions on the molecule's preferred geometry. Moreover, computational studies can aid in interpreting experimental data, such as NMR coupling constants, by correlating them with calculated molecular geometries. [, ]

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